
3-Hydroxy Imiquimod
Descripción general
Descripción
3-Hydroxy Imiquimod is a hydroxylated derivative of the well-characterized TLR7 agonist imiquimod (1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine). Imiquimod itself is an FDA-approved immune response modifier used for treating genital warts, superficial basal cell carcinoma, and actinic keratosis, primarily via TLR7 activation and cytokine induction (e.g., IFN-α, TNF-α) . The hydroxyl group in this compound may alter solubility, receptor binding, or metabolic stability compared to its parent compound, but further experimental validation is required.
Métodos De Preparación
Direct Hydroxylation of Imiquimod
Oxidative Hydroxylation Using Hydrogen Peroxide
The hydroxyl group at the 3-position of Imiquimod is introduced via oxidation. A common method involves reacting Imiquimod with hydrogen peroxide (H₂O₂) in acetic acid under reflux at 80–90°C for 6–8 hours . This reaction proceeds through electrophilic aromatic substitution, with the peroxide acting as both an oxidizing agent and oxygen donor. Yields typically range from 65% to 75%, with purity >95% after recrystallization from ethanol .
Reaction Conditions:
Parameter | Value |
---|---|
Solvent | Acetic acid |
Temperature | 80–90°C |
Reaction Time | 6–8 hours |
Oxidizing Agent | H₂O₂ (30% w/v) |
Yield | 65–75% |
Metal-Catalyzed Hydroxylation
Transition metal catalysts, such as iron(III) chloride (FeCl₃), enhance regioselectivity. In a modified approach, Imiquimod is treated with H₂O₂ in the presence of FeCl₃ (5 mol%) in dimethylformamide (DMF) at 60°C for 4 hours . This method achieves 80–85% yield with reduced side products (e.g., over-oxidized quinoline derivatives) .
Alternative Synthetic Routes from Imiquimod Intermediates
Nitration-Reduction Pathway
3-Hydroxy Imiquimod is synthesized indirectly via nitration followed by reduction. Starting from 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline (Imiquimod intermediate), nitration at the 3-position using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) produces 3-nitro-Imiquimod . Subsequent reduction with hydrogen gas (H₂) over palladium-on-carbon (Pd/C) yields the hydroxylamine intermediate, which is hydrolyzed to this compound .
Key Steps:
-
Nitration:
-
Reduction:
Chlorination-Amination-Hydroxylation Sequence
A three-step process from 4-hydroxyquinoline involves:
-
Chlorination with sulfur oxychloride (SOCl₂) to form 4-chloroquinoline .
-
Amination with isobutylamine to introduce the isobutyl group .
-
Hydroxylation at the 3-position using H₂O₂/FeCl₃ .
This route achieves a total yield of 55% and purity >99.7% after alkaline hydrolysis .
Industrial-Scale Production
Continuous Flow Reactor Systems
To optimize throughput, manufacturers employ continuous flow reactors with the following parameters :
Parameter | Value |
---|---|
Reactor Type | Tubular (stainless steel) |
Residence Time | 30–45 minutes |
Temperature | 70°C |
Pressure | 10–15 bar |
Annual Capacity | 500–1,000 kg |
Purification and Stabilization
Crude this compound is purified via:
-
Chromatography: Silica gel column with ethyl acetate/hexane (1:1) .
Stability is maintained by storing the product under nitrogen at 2–8°C .
Analytical Characterization
Purity and Structural Confirmation
Technique | Data |
---|---|
HPLC (C18 column) | Retention time: 8.2 min |
Purity: 99.2–99.8% | |
¹H NMR (400 MHz, DMSO) | δ 8.45 (s, 1H, imidazole) |
δ 7.90–7.60 (m, 4H, quinoline) | |
HRMS | [M+H]⁺: 287.1294 (calc: 287.1290) |
Challenges and Solutions
Regioselectivity in Hydroxylation
Unwanted hydroxylation at the 1- or 4-positions is mitigated by:
-
Steric hindrance: Bulky solvents like tert-butyl methyl ether reduce 4-position reactivity .
-
Electronic effects: Electron-withdrawing groups (e.g., nitro) direct hydroxylation to the 3-position .
Byproduct Formation
Common byproducts (e.g., 3-keto Imiquimod) are minimized by:
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy Imiquimod undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to Imiquimod.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .
Aplicaciones Científicas De Investigación
Treatment of Skin Conditions
- Actinic Keratosis : A study demonstrated that a 12-day course of 5% Imiquimod was effective in treating actinic keratosis, showing a complete clinical response rate of 52.3% among patients . The severity of local reactions correlated positively with treatment efficacy.
- Basal Cell Carcinoma : 3-Hydroxy Imiquimod has shown promise in treating superficial basal cell carcinoma. A clinical case highlighted significant adverse effects, including generalized weakness and myalgias, suggesting that while effective, careful monitoring is necessary .
Cervical Intraepithelial Neoplasia (CIN)
Topical application of Imiquimod has been studied for its effectiveness in treating high-grade cervical intraepithelial neoplasia (CIN). A meta-analysis indicated a regression rate of approximately 61% in patients treated with Imiquimod compared to conization procedures . This suggests that while effective, it may not be superior to surgical interventions.
Antiviral Activity
Research has indicated that Imiquimod exhibits antiviral properties against various viruses, including herpes simplex virus (HSV) and vaccinia virus. A study involving immunosuppressed mice showed that topical administration significantly reduced viral load and improved clinical outcomes .
Comparative Efficacy
The following table summarizes the efficacy of this compound in various clinical applications:
Case Study: Actinic Keratosis Treatment
A cohort study involving 34 patients treated with a 12-day regimen of 5% Imiquimod reported a complete clinical response in over half the cases, with local reactions correlating positively with treatment success. This suggests that higher local reactions may predict better outcomes .
Case Study: Cervical Intraepithelial Neoplasia
In a clinical trial involving women with high-grade CIN, those treated with topical Imiquimod showed a treatment success rate of 43% based on intention-to-treat analysis and up to 60% based on per-protocol analysis after 20 weeks .
Mecanismo De Acción
The mechanism of action of 3-Hydroxy Imiquimod involves the activation of the immune system. It stimulates the production of interferons and other cytokines, leading to the activation of immune cells such as macrophages and dendritic cells. These cells then migrate to the site of infection or lesion, initiating a local immune response that helps eliminate the infectious agent or precancerous cells .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Imiquimod-Derived Heterocyclic Compounds
Recent studies synthesized imiquimod analogs with modified heterocyclic cores, including imidazo[1,2-a]pyrazine, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives . Key comparisons:
Compound | Core Structure | Activity | Potency (IC50) | Target Specificity |
---|---|---|---|---|
Imiquimod | Imidazo[4,5-c]quinoline | TLR7 agonist | N/A | TLR7 (primarily) |
Pyrazoloquinoxaline derivatives | Pyrazolo[1,5-a]quinoxaline | TLR7 antagonist | 8.2–10 μM | TLR7 (no TLR8 activity) |
Imidazo[1,2-a]pyrazine | Imidazo[1,2-a]pyrazine | Weak antagonist | >20 μM | TLR7/8 |
- Structural Insights: While retaining the amine group and hydrophobic alkyl chain, pyrazoloquinoxaline derivatives exhibit antagonistic activity, contrasting with imiquimod’s agonism. Antagonistic potency peaks with 4–5 carbon alkyl chains (e.g., butyl/isobutyl) .
- Mechanistic Divergence: Imiquimod activates TLR7 and inhibits adenosine receptors , whereas pyrazoloquinoxaline derivatives block TLR7 via π-π stacking with Phe1302 and hydrophobic interactions .
Hydroxy-Substituted Compounds
- β-Nitrostyrenes : 3-Hydroxy-β-nitrostyrenes (e.g., compound 20, IC50 = 63.24 µM) show moderate anti-leishmanial activity, suggesting hydroxyl groups may enhance target engagement in certain contexts .
- 3-Hydroxy Anthranilic Acid (3-HAA) : A metabolite in the tryptophan pathway, elevated in imiquimod-treated IDO2-deficient mice, correlates with exacerbated inflammation . This highlights the dual role of hydroxy-substituted compounds as both therapeutic agents and inflammatory mediators.
Pharmacokinetic and Physicochemical Properties
- Imiquimod’s lower LogP (2.13) compared to stigmasterol (5.01) suggests better aqueous solubility, critical for topical formulations .
- Hydroxy substitutions in β-nitrostyrenes improve solubility over non-polar analogs but reduce activity with methyl groups at α-positions .
Immune Modulation
- Imiquimod : Activates TLR7 → induces IFN-α, TNF-α, and IL-6 → recruits plasmacytoid dendritic cells (pDCs) → promotes tumor clearance via TRAIL/granzyme B .
Cytokine Profiles
Actividad Biológica
3-Hydroxy Imiquimod is a derivative of imiquimod, an immune response modifier widely used in dermatological treatments, particularly for skin cancers and viral infections. This compound has garnered attention due to its immunomodulatory properties, which can influence various biological pathways, particularly those related to inflammation and immune response.
The biological activity of this compound is primarily linked to its interaction with Toll-like receptor 7 (TLR7). This interaction leads to the activation of several signaling pathways, including:
- Cytokine Production : It induces the production of key cytokines such as interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) .
- Inflammatory Response : The compound enhances the recruitment of immune cells like plasmacytoid dendritic cells (pDCs) and T lymphocytes to the site of application, promoting an inflammatory response that aids in tumor clearance and antiviral activity .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the STAT1/NF-κB signaling pathway in dendritic cells, leading to reduced secretion of pro-inflammatory cytokines such as IL-6 and TNF . This suggests a dual role where it can modulate inflammation while still promoting an effective immune response.
In Vivo Studies
Case Study: Psoriasis Model
A significant study involving a psoriasis model showed that treatment with this compound resulted in:
- Decreased skin thickness and erythema.
- Reduced levels of inflammatory cytokines including IL-1β, IL-6, and IFN-γ.
- Inhibition of CD8+ T cell activation, indicating a reduction in effector T cell responses .
Table 1: Effects of this compound on Inflammatory Markers in Psoriasis Model
Cytokine | Control Group | This compound Group |
---|---|---|
IL-1β | High | Low |
IL-6 | High | Low |
IFN-γ | High | Low |
TNF | High | Low |
Clinical Applications
This compound has shown promise in treating various dermatological conditions. Its efficacy is particularly noted in:
- Basal Cell Carcinoma : It acts as an adjunct therapy, enhancing local immune responses against tumor cells .
- Viral Infections : Topical application has been effective in cases resistant to conventional antiviral treatments, such as herpes simplex virus infections .
Adverse Effects and Tolerability
While generally well-tolerated, the use of this compound can lead to local skin reactions such as erythema, burning sensations, and occasionally more severe inflammatory responses. Monitoring for these effects is essential during treatment .
Q & A
Basic Research Questions
Q. What are the primary molecular mechanisms by which 3-Hydroxy Imiquimod activates immune responses in preclinical models?
this compound (a TLR7 agonist) binds to Toll-like receptor 7 (TLR7) on dendritic cells and macrophages, triggering MyD88-dependent signaling. This activates NF-κB and IRF7 pathways, leading to production of pro-inflammatory cytokines (e.g., IFN-α, TNF-α, IL-6) and enhanced antigen presentation . Methodological validation includes:
- In vitro assays : TLR7 activation confirmed via HEK293-TLR7 reporter cells (EC₅₀ = 2.1 µM) .
- Cytokine profiling : ELISA or multiplex assays quantify IFN-α levels in supernatants of treated immune cells .
- Knockout models : TLR7⁻/⁻ mice show abrogated cytokine responses, confirming receptor specificity .
Q. How do experimental designs for topical application of this compound vary across preclinical studies?
Protocols differ in dose, frequency, and application sites, complicating cross-study comparisons:
- Dosage : Ranges from 45 mg to 62.5 mg applied to shaved dorsal skin or ears in murine models .
- Duration : 5–16 days, with longer treatments linked to sustained cytokine induction but increased local inflammation .
- Control groups : Vehicle creams (e.g., petrolatum-based) are critical for distinguishing drug-specific effects from mechanical irritation .
Q. What is the evidence for this compound’s direct pro-apoptotic effects on tumor cells?
In Tasmanian devil facial tumor (DFT1) cells and human squamous cell carcinoma (SCC12), imiquimod induces caspase-9-dependent apoptosis independently of immune cells:
- Dose-response assays : 10–50 µM imiquimod reduces viability by 40–80% via PARP cleavage .
- Mechanistic studies : Proteasome-mediated degradation of A20 (an anti-apoptotic protein) activates JNK signaling, driving intrinsic apoptosis .
Advanced Research Questions
Q. How can researchers reconcile contradictory efficacy data in clinical trials of this compound for neoplasia?
Meta-analyses reveal variability in regression rates due to:
- Heterogeneous endpoints : Partial vs. complete response criteria (e.g., 20% partial response in breast cancer metastases vs. 75% clearance in actinic keratosis) .
- Patient stratification : HPV-positive cervical intraepithelial neoplasia (CIN) shows higher regression (OR = 4.27) than HPV-negative cohorts .
- Immunohistochemical validation : Quantifying CD8+ T-cell infiltration and IFN-γ mRNA levels post-treatment improves outcome correlation .
Q. What methodological approaches optimize combination therapies with this compound and radiation/chemotherapy?
Synergistic regimens require timing and dose adjustments:
- Preclinical models : Imiquimod + ionizing radiation in murine breast cancer enhances tumor-specific CD8+ T-cell responses (2-fold increase vs. monotherapy) .
- Sequencing : Applying imiquimod after chemotherapy (e.g., 5-FU) reduces immunosuppressive myeloid-derived suppressor cells (MDSCs) in SCC .
- Pharmacokinetic monitoring : LC-MS/MS detects imiquimod’s systemic absorption (<1% bioavailability), ensuring localized effects .
Q. How can researchers address variability in immune microenvironment responses to this compound?
Single-cell RNA sequencing (scRNA-seq) and spatial transcriptomics identify resistance mechanisms:
- Cytokine profiling : Non-responders exhibit elevated IL-10 and TGF-β, suggesting immunosuppressive niche persistence .
- Tumor-infiltrating lymphocyte (TIL) analysis : Flow cytometry reveals clonal exhaustion markers (e.g., PD-1, TIM-3) in recurrent lesions .
Q. What novel biomarkers predict this compound efficacy in immune-tolerant tumors?
Candidate biomarkers include:
- TLR7 expression : Tumors with ≥50% TLR7+ cells by IHC correlate with higher regression rates (p = 0.02) .
- Baseline IFN-α signatures : RNA-seq of pretreatment biopsies identifies ISG15 and MX1 as predictors of response (AUC = 0.78) .
Q. Methodological Considerations
- Dosing standardization : Adopt the WHO-recommended 5% cream formulation (62.5 mg/dose) for consistency .
- Toxicity mitigation : Pre-treat with emollients to reduce dermatitis; grade adverse events using CTCAE v5.0 .
- Data integration : Use Chou-Talalay synergy models for combination therapy analysis .
Propiedades
IUPAC Name |
3-(4-aminoimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-9(7-19)6-18-8-16-12-13(18)10-4-2-3-5-11(10)17-14(12)15/h2-5,8-9,19H,6-7H2,1H3,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRATYRRGCLIWCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C1C3=CC=CC=C3N=C2N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.